Product packaging for 8-HETrE(Cat. No.:)

8-HETrE

Cat. No.: B10767777
M. Wt: 322.5 g/mol
InChI Key: SKIQVURLERJJCK-SFULQBOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-HETrE (8-Hydroxyeicosatetraenoic acid) is a biologically active eicosanoid generated endogenously through the cytochrome P450 (CYP) pathway from arachidonic acid (ARA). This oxylipin is a significant signaling molecule in numerous physiological and pathophysiological processes, making it a valuable tool for cardiovascular, renal, and cancer research. Its primary mechanism of action involves modulating vascular tone and influencing cellular processes related to inflammation and proliferation. Researchers utilize this compound to investigate its dual role in angiogenesis, where it can exhibit both pro-angiogenic and anti-angiogenic effects depending on the biological context and concentration. Specific applications include studying its impact on endothelial cell migration and tube formation, its function in hypertension and vasodilation, and its contribution to inflammatory responses in various disease models. This high-purity compound is essential for elucidating the complex roles of CYP-eicosanoids in cellular signaling pathways and for advancing our understanding of their potential as therapeutic targets. Provided as a stable solution, our this compound is rigorously quality-controlled to ensure precise and reproducible results in your experimental systems, including cell culture studies and receptor binding assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B10767777 8-HETrE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+

InChI Key

SKIQVURLERJJCK-SFULQBOPSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 8 Hetre

Precursor Substrates in 8-HETrE Formation

The primary precursor for the biosynthesis of this compound is a 20-carbon omega-6 fatty acid.

Dihomo-γ-Linolenic Acid (DGLA) as a Precursor

Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) is identified as a key precursor in the formation of this compound bertin-bioreagent.com. DGLA is an omega-6 fatty acid that is produced in the body by the elongation of γ-linolenic acid (GLA, 18:3n-6), a process catalyzed by elongase enzymes wikipedia.orglipinutragen.it. GLA, in turn, is derived from the essential dietary omega-6 fatty acid, linoleic acid (LA, 18:2n-6), through the action of delta-6-desaturase wikipedia.orgmdpi.comnih.gov. While DGLA can be further desaturated to arachidonic acid (AA, 20:4n-6) by delta-5-desaturase, this conversion is often limited, allowing DGLA to accumulate and serve as a substrate for other enzymatic pathways, including those leading to the formation of HETrEs nih.govresearchgate.net.

Enzymatic Pathways in this compound Generation

The biosynthesis of this compound involves enzymatic oxygenation of its precursor. Lipoxygenases play a significant role in this process.

Role of Lipoxygenases (LOXs)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids, which can then be converted to hydroxy fatty acids or other metabolites mdpi.comfrontiersin.org. Different LOX isoforms exist, characterized by the position at which they insert oxygen into the fatty acid chain (e.g., 5-LOX, 12-LOX, 15-LOX) mdpi.comfrontiersin.org.

Specificity of 5-Lipoxygenase in this compound Synthesis

While 5-Lipoxygenase (5-LOX) is primarily known for its role in the metabolism of arachidonic acid to leukotrienes, some research indicates a potential involvement of 5-LOX in the formation of 5-HETrE from DGLA mdpi.com. However, the direct and specific synthesis of this compound by 5-LOX is not as widely documented as the production of other oxylipins. 5-LOX typically catalyzes the insertion of oxygen at the C-5 position of suitable fatty acid substrates nih.govacs.orgahajournals.org.

Some studies have detected this compound in biological samples and linked its presence to the metabolism of DGLA, suggesting enzymatic pathways are involved in its generation researchgate.netspringermedizin.deresearchgate.net. While 5-LOX is a prominent LOX in inflammatory cells, its canonical activity leads to 5-hydroxylated products nih.govnih.gov.

Comparison with other Lipoxygenase Isoforms (e.g., 12-Lipoxygenase) in Related Oxylipin Production

Other LOX isoforms, such as 12-Lipoxygenase (12-LOX) and 15-Lipoxygenase (15-LOX), are also involved in the metabolism of DGLA, producing different HETrE isomers. 12-LOX, particularly platelet-type 12-LOX, is known to metabolize DGLA to 12-HETrE (specifically 12(S)-HETrE) frontiersin.orgnih.govpnas.org. 12-HETrE has been shown to have anti-platelet effects nih.govnih.govashpublications.org. Similarly, 15-Lipoxygenase can convert DGLA to 15-HETrE (specifically 15(S)-HETrE) mdpi.comnih.govjst.go.jpcaymanchem.com. 15-HETrE has been reported to have anti-inflammatory properties and can inhibit 5-LOX activity nih.govcaymanchem.com.

The presence of this compound alongside other DGLA-derived oxylipins like 12-HETrE and 15-HETrE in various biological contexts suggests that multiple enzymatic pathways or potentially non-enzymatic processes contribute to the spectrum of DGLA metabolites researchgate.netspringermedizin.deresearchgate.net. While 12-LOX and 15-LOX activities on DGLA leading to 12-HETrE and 15-HETrE are well-established, the specific enzymatic pathway leading directly to this compound from DGLA requires further detailed investigation to definitively attribute it to a particular LOX isoform or other enzyme. Some studies have explored the formation of 8-hydroxylated fatty acids through alternative enzymatic routes or from other precursors nih.govnih.gov. For example, cytochrome P450 enzymes can produce various hydroxylated fatty acids, although their primary targets and positional specificity differ from LOXs nih.gov.

Table 1: Selected DGLA-Derived Oxylipins and Associated Enzymes

Oxylipin IsomerPrecursorPrimary Enzyme(s)PubChem CID
This compoundDGLAPutative/Under Investigation (Possible LOX or other oxygenase)5282777 (for 8-HETE, a related compound; this compound specific CID not readily available in searches)
12-HETrEDGLA12-Lipoxygenase5282826 (for 12-HETE, a related compound; 12-HETrE specific CID not readily available in searches)
15-HETrEDGLA15-Lipoxygenase53347193

Other Putative Enzymatic Modulators

Beyond the canonical LOX enzymes, other enzymatic systems might be involved in modulating the formation or further metabolism of this compound or its precursors. For instance, cytochrome P450 enzymes are known to oxygenate fatty acids at various positions, potentially contributing to the pool of hydroxylated lipids nih.gov. Additionally, downstream enzymes involved in the conversion of hydroperoxy intermediates to hydroxy products, such as peroxidases, are essential for the final formation of stable hydroxy fatty acids like this compound. The interplay between different oxygenases and downstream metabolic enzymes determines the final profile of oxylipins generated from DGLA. Research into the complete enzymatic machinery responsible for this compound synthesis is ongoing.

The Metabolism of this compound: Biosynthesis and Downstream Products

This compound, or 8-hydroxy-5,9,11-eicosatrienoic acid, is a monohydroxy polyunsaturated fatty acid that plays a role as a metabolite in lipid metabolism. It is classified as a hydroxyeicosatrienoic acid, characterized by a hydroxyl group at the eighth carbon position and three double bonds nih.gov. Specifically, 8(S)-HETrE is the (8S,9E,11Z,14Z)- stereoisomer caymanchem.com.

The primary pathway for the biosynthesis of this compound involves the enzymatic oxygenation of dihomo-γ-linolenic acid (DGLA). DGLA is an omega-6 fatty acid, and 8(S)-HETrE is a metabolite of γ-linolenic acid (GLA), which is converted to DGLA caymanchem.com.

A key enzyme in the formation of 8(S)-HETrE is 5-lipoxygenase (5-LO) caymanchem.com. While 5-LO is typically known for its role in the metabolism of arachidonic acid (AA) to form 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotrienes, it can also utilize DGLA as a substrate caymanchem.comwikipedia.org. Rabbit neutrophil lipoxygenase has been shown to produce 8(S)-HETrE when DGLA is used as a substrate bertin-bioreagent.comtargetmol.com.

Another enzyme implicated in the production of 8-series hydroxyeicosatrienoic acids, specifically 8-HETE from arachidonic acid, is the murine ortholog of human ALOX15B, known as Alox8 nih.gov. Although this compound is derived from DGLA, the involvement of enzymes like Alox8 or other lipoxygenases in its specific biosynthesis from DGLA is consistent with the known functions of these enzyme families in oxygenating polyunsaturated fatty acids at various positions caymanchem.comwikipedia.orgresearchgate.net.

The biosynthesis of oxylipins, including this compound, is primarily carried out by enzyme families such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes researchgate.net. These enzymes catalyze oxygenation reactions of polyunsaturated fatty acids researchgate.net.

The formation of 8(S)-HETrE from GLA by 5-LO occurs via a DGLA intermediate caymanchem.com. This enzymatic conversion involves the stereoselective hydroxylation of GLA at the 8th carbon .

Research findings indicate that serum levels of 8(S)-HETrE are decreased in a mouse model of high-fat high-sucrose diet-induced obesity, suggesting a link between diet, metabolic state, and this compound levels caymanchem.com.

Downstream Metabolism and Conversion Products of this compound

Information specifically detailing the downstream metabolism and conversion products solely of this compound is limited in the provided search results. However, insights into the metabolism of related hydroxyeicosatrienoic acids and oxylipins can provide potential avenues for the further processing of this compound in biological systems.

Hydroxyeicosatetraenoic acids (HETEs), which are structurally related to this compound but derived from arachidonic acid and containing four double bonds, can undergo further metabolism. For instance, 5S-HETE can be converted to 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) researchgate.netnih.gov. Similarly, other hydroxy fatty acids containing a conjugated diene chromophore can be converted to corresponding oxo products researchgate.net. While this compound has a conjugated diene system, the specific enzyme responsible for its potential conversion to an 8-oxo product is not explicitly mentioned.

Another type of downstream metabolism involves the formation of epoxy derivatives. For example, 12-hydroperoxy-5,8,10,14-icosatetraenoic acid (12-HPETE), a product of 12-lipoxygenase activity on arachidonic acid, can be further metabolized to 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE) nih.govnih.gov. This suggests that hydroxyeicosatrienoic acids might serve as precursors for epoxy-containing lipids through enzymatic processes.

The metabolism of oxylipins can also involve soluble epoxide hydrolase (sEH), which hydrolyzes epoxides to form diols caymanchem.com. For example, epoxyeicosatrienoic acids (EETs) are converted to their corresponding dihydroxyeicosatrienoic acids (DiHETs) by epoxide hydrolases caymanchem.comhmdb.ca. If this compound were to be converted to an epoxide, it is plausible that sEH or similar enzymes could then metabolize this epoxide to a diol.

While direct conversion products of this compound are not extensively detailed, the metabolic fates of related oxylipins highlight potential transformation pathways, including oxidation to oxo-compounds and conversion to or from epoxy derivatives. Further research is needed to fully elucidate the specific downstream metabolic pathways of this compound.

Data Table: Key Enzymes and Substrates in this compound Biosynthesis

EnzymePrimary Substrate for this compound BiosynthesisOther Relevant Substrates
5-Lipoxygenase (5-LO)Dihomo-γ-linolenic acid (DGLA)γ-linolenic acid (GLA), Arachidonic acid (AA) caymanchem.comcaymanchem.comwikipedia.org
Rabbit neutrophil lipoxygenaseDihomo-γ-linolenic acid (DGLA)- bertin-bioreagent.comtargetmol.com
Alox8 (murine)-Arachidonic acid (AA) (produces 8-HETE) nih.gov

Data Table: Potential Downstream Metabolic Transformations (Based on Related Oxylipins)

Potential TransformationExample SubstrateExample EnzymeExample Product
Oxidation to Oxo-compound5S-HETE5-hydroxyeicosanoid dehydrogenase (5-HEDH)5-oxo-ETE researchgate.netnih.gov
Conversion to Epoxide12-HPETE-8-HEpETE nih.govnih.gov
Hydrolysis of EpoxideEETsSoluble epoxide hydrolase (sEH)DiHETs caymanchem.comhmdb.ca

Biological Functions and Molecular Mechanisms of 8 Hetre Action

Cellular and Subcellular Localization of 8-HETrE

Information regarding the specific cellular and subcellular localization of this compound is limited in the provided search results. However, related hydroxyeicosatrienoic acids like 8-HETE have been detected in blood and cerebrospinal fluid . Generally, lipid mediators derived from polyunsaturated fatty acids are generated in various tissues and can act locally in an autocrine or paracrine manner nih.gov. Some studies on other lipid mediators and receptors indicate localization to cellular membranes, including the plasma membrane and nuclear membrane chemfont.cahmdb.calsu.edu. For instance, the Human Metabolome Database lists this compound as potentially located in the cell membrane hmdb.ca.

Signaling Pathways and Receptor Interactions

The mechanism of action of 8(S)-HETrE involves interaction with target enzymes and influence on metabolic pathways . Research on related oxylipins, particularly 12(S)-HETrE (a 12-lipoxygenase metabolite of DGLA), provides insights into potential signaling mechanisms that may be analogous to this compound.

G-Protein Coupled Receptor (GPCR) Mediated Signaling (e.g., Gαs Pathway Analogies)

While direct evidence for this compound signaling through GPCRs is not explicitly detailed in the search results, studies on 12(S)-HETrE demonstrate its ability to inhibit platelet activation through a Gαs signaling pathway ahajournals.orgescholarship.org. This involves the activation of adenylyl cyclase (AC), leading to increased intracellular levels of cAMP ahajournals.orgescholarship.org. Elevated cAMP then activates protein kinase A (PKA), which phosphorylates downstream proteins, ultimately leading to inhibited platelet function ahajournals.orgescholarship.org. This mechanism, observed for 12(S)-HETrE, provides a potential analogy for how other HETrE isomers like this compound might signal, although the specific receptor and downstream effects could differ. GPCRs are known to interact with the plasma membrane, and a short helix (helix 8 or H8) at the C-terminus of many GPCRs is recognized for its importance in GPCR function and interaction with lipids and transducer proteins nih.govmdpi.comacs.org.

Intracellular Signaling Cascade Modulation

Based on the analogy with 12(S)-HETrE, this compound might modulate intracellular signaling cascades downstream of GPCR activation, such as the AC/cAMP/PKA pathway ahajournals.orgescholarship.org. In the case of 12(S)-HETrE, this modulation leads to the suppression of Rap1 activation in platelets ahajournals.org. Intracellular signaling cascades involve a sequence of molecules that relay signals within the cell open.edu. While the specific intracellular targets of this compound are not fully characterized, its influence on lipid mediator profiles suggests an impact on pathways that regulate inflammatory and metabolic processes researchgate.net.

Putative Receptor Identification and Characterization

The specific receptor(s) for this compound have not been definitively identified and characterized in the provided literature. However, the related metabolite 12(S)-HETrE has been shown to activate a yet-to-be-determined Gαs-coupled GPCR in platelets ahajournals.orgescholarship.org. Further studies are required to identify whether 12(S)-HETrE, and by analogy potentially this compound, binds to a novel receptor or a previously characterized GPCR ahajournals.orgescholarship.org. The identification of such receptors is crucial for understanding the precise mechanism of action ahajournals.orgescholarship.org.

Role in Lipid Metabolism and Homeostasis

8(S)-HETrE is a metabolite of γ-linolenic acid (GLA) and is formed via the lipoxygenase pathway caymanchem.com. This places it within the broader context of lipid metabolism.

Regulation of Lipid Mediator Profiles

The balance between different omega-6 and omega-3 oxylipins is considered important in various cardiometabolic diseases researchgate.net. Altered oxylipin profiles, including elevated levels of this compound, have been observed in conditions like nonalcoholic fatty liver disease (NAFLD) researchgate.net. Research indicates that oxylipins can modulate NAFLD risks and progression researchgate.net.

Studies on the impact of exercise on lipid mediators have also shown changes in this compound levels nih.gov. For instance, some studies reported increased levels of this compound in response to acute exercise nih.gov.

The following table summarizes some research findings related to this compound and its association with different conditions or interventions:

Condition/InterventionObserved Change in 8(S)-HETrE LevelsReference
High-fat high-sucrose diet-induced obesity (mouse model)Decreased caymanchem.com
High-ALA diet (in individuals with CC genotype)Decreased (significant) researchgate.net
Nonalcoholic fatty liver disease (NAFLD)Elevated (in plasma) researchgate.net
Acute exerciseIncreased nih.gov

Table 1: Observed Changes in 8(S)-HETrE Levels in Different Contexts

Interaction with Fatty Acid Metabolism Pathways

This compound is intrinsically linked to fatty acid metabolism through its biosynthesis. It is primarily formed from the omega-6 fatty acid DGLA through the action of lipoxygenase enzymes. Specifically, 5-lipoxygenase (5-LO) has been identified in its formation via a DGLA intermediate. caymanchem.comchemfont.ca Rabbit neutrophil lipoxygenase has also been shown to produce 8(S)-HETrE when DGLA is used as a substrate. chemfont.ca

While the detailed molecular interactions of this compound with specific enzymes or regulatory points within broader fatty acid metabolism pathways like beta-oxidation or lipogenesis are not extensively characterized in the current literature, its presence as a metabolite of DGLA places it within this complex network. The levels of 8(S)-HETrE have been observed to be decreased in a mouse model subjected to a high-fat, high-sucrose diet, a model used to study diet-induced obesity. caymanchem.comlipidmaps.org This finding suggests a potential involvement of this compound in the regulation of lipid metabolism and potentially in the pathogenesis of obesity, although the precise mechanisms underlying this observation require further elucidation. caymanchem.com

Modulation of Cellular Processes

Oxylipins, including hydroxyeicosatrienoic acids (HETrEs), are known to modulate a variety of cellular processes, often through interaction with specific receptors or by influencing intracellular signaling pathways.

Influence on Innate Immune Reactivity in In Vitro Systems

While oxylipins are recognized for their roles in modulating inflammatory responses and innate immunity, specific detailed research findings on the direct influence of this compound on innate immune reactivity in in vitro systems are not widely characterized in the currently available information. Studies on related oxylipins, such as 12(S)-HETrE, have demonstrated effects on neutrophil function, including stimulating cytosolic calcium release and chemotaxis in vitro. ebi.ac.uknih.gov Given that this compound is an oxylipin, it is plausible that it may also exert modulatory effects on innate immune cells; however, dedicated in vitro studies specifically detailing these effects for this compound are needed to confirm such roles and elucidate the underlying mechanisms.

Mechanistic Investigations in Specific Physiological Contexts (e.g., Metabolic States)

Mechanistic investigations into the role of this compound in specific physiological contexts or metabolic states are an evolving area of research. The observation of decreased serum levels of 8(S)-HETrE in a mouse model of diet-induced obesity caymanchem.comlipidmaps.org points towards a potential involvement in metabolic disorders. However, the specific molecular mechanisms by which this compound levels are altered in this state and how these changes functionally impact metabolic processes are not yet fully understood. Further research is required to delineate the mechanistic links between this compound and metabolic states beyond correlative observations.

Comparative Analysis with Structurally Related Oxylipins

This compound shares structural similarities with other oxylipins, such as 8-hydroxyeicosatetraenoic acid (8-HETE) and 12-HETrE, and comparative analysis with these related compounds can offer insights into potential shared or distinct biological activities.

8(S)-HETrE is expected to behave similarly to 8(S)-HETE, although their biological activities are not yet fully characterized. chemfont.catargetmol.com 8(S)-HETE, which is derived from arachidonic acid, is known to be a strong activator of peroxisome proliferator-activated receptor alpha (PPARα) and a weak activator of PPAR gamma (PPARγ). hmdb.ca These nuclear receptors play significant roles in regulating gene transcription involved in fatty acid metabolism and adipocyte differentiation. hmdb.ca This suggests a potential, albeit unconfirmed for this compound, link to PPAR-mediated pathways.

Another related oxylipin, 12(S)-HETrE, also derived from DGLA but through the action of 12-lipoxygenase, has been shown to inhibit thrombosis by signaling through the Gαs pathway in platelets. nih.govahajournals.org In the context of neutrophils, 12(S)-HETrE has demonstrated greater potency in stimulating cytosolic calcium release and chemotaxis compared to 12(R)-HETrE. ebi.ac.uknih.gov These findings highlight that subtle differences in the position and stereochemistry of the hydroxyl group, as well as the double bond configuration, can lead to distinct biological activities among structurally related oxylipins. While a direct comparative mechanistic analysis of this compound with these specific oxylipins at a molecular level is still an area requiring further research, the known activities of 8-HETE and 12(S)-HETrE provide valuable context for understanding the potential functional space of this compound.

Analytical Methodologies for 8 Hetre Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS techniques offer a powerful platform for the analysis of eicosanoids like 8-HETrE, allowing for the separation of complex mixtures before detection by mass spectrometry. uni-wuppertal.deresearchgate.net This hyphenated technique is essential for differentiating this compound from other co-eluting lipids and matrix components.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used technique for the targeted analysis and quantification of this compound. researchgate.netresearchgate.net This method utilizes HPLC to separate the analyte from the sample matrix, followed by detection and fragmentation in a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a common acquisition mode in HPLC-MS/MS for enhanced selectivity and sensitivity. researchgate.net Specific precursor-product ion transitions are monitored for this compound, allowing for its selective detection even in complex biological matrices. For instance, a precursor m/z of 321.2435 has been reported for this compound in negative ion mode, with characteristic fragment ions. nih.govuni.lu

Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Lipidomics

UHPLC-MS offers improved chromatographic resolution and faster analysis times compared to conventional HPLC, making it particularly valuable for comprehensive lipidomics studies. nih.govmdpi.commdpi.com In lipidomics, UHPLC-MS can be coupled with various mass analyzers, including triple quadrupole (QqQ) for targeted quantification or high-resolution mass spectrometers (HRMS) like Orbitrap for untargeted profiling. mdpi.commdpi.comlcms.cz UHPLC-MS/MS systems, such as those utilizing QTRAP or XEVO TQ-S mass spectrometers, are employed for monitoring numerous eicosanoids, including this compound, in a single run. nih.govulisboa.pt This allows for high-throughput analysis of lipid mediators in small sample volumes. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical step in the accurate quantification of this compound from biological matrices such as plasma, serum, and tissues. uni-wuppertal.denih.govmdpi.comlcms.cz The low endogenous concentrations and potential for isomerization and degradation of oxylipins necessitate robust extraction and clean-up procedures. lcms.cz

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). uni-wuppertal.demdpi.comnih.gov SPE, particularly using reversed-phase or mixed-mode sorbents, is effective for isolating hydroxylated fatty acids like this compound from biological matrices by leveraging polarity differences. uni-wuppertal.denih.govlcms.cz For example, Strata-X reversed-phase SPE columns have been used for extracting eicosanoids from human plasma. nih.gov Sample stabilization using antioxidants is also important to prevent degradation. Following extraction, samples are typically dried and reconstituted in a suitable solvent for LC-MS analysis. nih.govlcms.cz The choice of extraction solvent and protocol can significantly impact the recovery and cleanliness of the sample, influencing matrix effects during MS analysis. mdpi.comlcms.cznih.gov

Isotopic Labeling Strategies for Quantitative Analysis

Isotopic labeling is a powerful strategy for accurate quantification of this compound and other eicosanoids by LC-MS. researchgate.netshimadzu.complos.orgnih.gov Stable isotope-labeled internal standards, which are chemically identical to the endogenous analyte but have a different mass due to incorporated heavy isotopes (e.g., 13C, 2H, 15N), are added to samples at the beginning of the extraction process. lcms.czshimadzu.comnih.gov

These labeled standards behave similarly to the endogenous analyte throughout the sample preparation and LC-MS analysis, compensating for variations in extraction efficiency, matrix effects, and ionization efficiency. nih.govshimadzu.com By monitoring the ratio of the endogenous analyte to its corresponding labeled internal standard, accurate quantification can be achieved. plos.orgnih.gov The use of multiple isotopically labeled internal standards is common in targeted lipidomics panels to ensure reliable quantification across a range of analytes. lcms.czshimadzu.com

Challenges and Advancements in this compound Detection and Profiling

Despite significant advancements, the detection and profiling of this compound and other oxylipins present several challenges. Their low endogenous concentrations in biological samples, coupled with their structural diversity and the presence of numerous isomers, require highly sensitive and selective analytical methods. researchgate.netlcms.cznih.gov Matrix effects, caused by co-eluting endogenous compounds, can suppress or enhance ionization, impacting the accuracy and precision of quantification. mdpi.comnih.govlipidmaps.org The stability of these lipid mediators during sample collection, processing, and analysis is another critical consideration. lcms.czlipidmaps.org

Advancements in LC-MS technology, including the development of more sensitive mass spectrometers and improved chromatographic columns, have significantly enhanced the ability to detect and quantify this compound. nymc.edunih.govmdpi.com High-resolution mass spectrometry allows for more confident identification and differentiation of isomers based on accurate mass measurements and fragmentation patterns. mdpi.commdpi.com The development of high-throughput sample preparation techniques, such as automated SPE in 96-well format, has increased sample processing capacity. researchgate.netulisboa.pt Continued efforts are focused on developing more robust and standardized analytical protocols, improving sensitivity, and expanding the coverage of lipidomics panels to include a wider range of oxidized lipid mediators. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71306337
8S-HETrE35025143
γ-linolenic acid (GLA)5280371
Dihomo-γ-linolenic acid5280527

Interactive Data Table Example (Illustrative - based on general LC-MS data for eicosanoids, specific this compound data would be presented if available in a structured format from sources)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (V)
This compound321.2157.1~4.2-20
This compound321.2129.1~4.2-22

Experimental Research Models for 8 Hetre Studies

In Vitro Cellular Models

In vitro cellular models provide a simplified yet powerful approach to dissect the molecular and cellular mechanisms influenced by 8-HETrE. These models allow for controlled manipulation of cell environments and detailed analysis of cellular responses.

Primary Cell Culture Systems for Mechanistic Inquiry

Primary cell cultures are derived directly from living tissues, offering a model that more closely replicates the physiology of biological systems compared to established cell lines. byjus.comsigmaaldrich.com They are valuable for mechanistic inquiries as they retain many of the original tissue's characteristics. byjus.com While primary cultures generally have a limited lifespan and cannot be passaged indefinitely, they serve as excellent models for specific research purposes. byjus.com The process typically involves isolating cells from a tissue source through enzymatic or mechanical methods and transferring them to a suitable culture medium. byjus.com Changes in culturing conditions, such as adding regulating factors, can influence the cells' biological behavior and performance, potentially making them more suitable for specific studies. mdpi.com

Established Cell Lines for Pathway Elucidation

Established cell lines are derived from primary cell cultures that have been immortalized, allowing them to proliferate indefinitely. byjus.com This characteristic makes them a convenient and widely used tool in research for consistency and scalability. byjus.com While established cell lines may lose some of the original tissue's characteristics over passages, they are particularly useful for elucidating specific cellular pathways and conducting high-throughput screening. byjus.comresearchgate.net The ease of maintenance and ability to undergo numerous passages make them suitable for long-term studies and experiments requiring a large number of cells. byjus.com

Co-culture Systems for Intercellular Communication Studies

Co-culture systems involve growing two or more different cell types together in a shared environment. These models are designed to mimic the complex interactions and communication that occur between different cell types within tissues and organs in vivo. frontiersin.orgnih.gov Co-culture systems are valuable for studying how this compound might influence or be influenced by intercellular signaling, paracrine relationships, and the interplay between various components of a biological microenvironment. frontiersin.org They can be used to investigate interactions between different cell types, such as cancer cells and stromal cells, including fibroblasts, endothelial cells, and immune cells. frontiersin.org The success of co-culturing is influenced by factors such as medium composition and exchange, which are critical when studying cell communication via soluble factors. nih.gov

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound, its metabolism within a whole organism, and its role in complex physiological and pathological processes that cannot be fully replicated in vitro. nih.govnih.govmdpi.com Rodents, particularly mice and rats, are commonly used due to their genetic similarities to humans, ease of handling, and relatively rapid reproductive cycles. bund.decambridge.orgnih.govmdpi.com

Rodent Models for Metabolic Perturbations and Oxylipin Dynamics (e.g., Diet-Induced Obesity)

Rodent models, especially mice and rats, are frequently employed to study metabolic disorders such as obesity and diabetes, which are often associated with altered lipid metabolism and oxylipin profiles. cambridge.orgnih.govnih.gov Diet-induced obesity (DIO) models, often achieved through high-fat or high-sucrose diets, are widely used to simulate human metabolic derangements. caymanchem.comcambridge.orgnih.govmdpi.com These models allow researchers to investigate how dietary interventions and resulting metabolic changes affect the levels and dynamics of oxylipins like this compound. For instance, serum levels of 8(S)-HETrE were observed to be decreased in a mouse model of high-fat high-sucrose diet-induced obesity. caymanchem.com This suggests a potential link between dietary factors, obesity, and this compound levels in vivo.

Table 1: 8(S)-HETrE Serum Levels in Diet-Induced Obesity Mouse Model

Model TypeDiet TypeObserved 8(S)-HETrE Serum LevelCitation
Mouse Model of ObesityHigh-Fat High-Sucrose DietDecreased caymanchem.com

These models are valuable for understanding the complex interplay between diet, metabolic health, and oxylipin metabolism.

Genetically Engineered Animal Models for Pathway Dissection

Genetically engineered animal models, primarily mice, are powerful tools for dissecting the specific roles of genes and pathways involved in the production, metabolism, or action of this compound. nih.govfrontiersin.orggv-solas.de Techniques such as creating transgenic animals (introducing a foreign gene) or knockout animals (inactivating a specific gene) allow researchers to study the impact of specific genetic alterations on this compound levels and related biological processes. nih.govfrontiersin.org These models can help to identify the enzymes responsible for this compound synthesis or degradation, or to understand how signaling pathways are affected by its presence or absence. For example, studies using genetically modified mice with altered lipoxygenase activity have provided insights into oxylipin profiles. researchgate.net While a study involving Alox15b knock-in mice did not detect a concomitant reduction in this compound despite changes in other oxylipins, this highlights the utility of such models in probing specific enzymatic contributions to the oxylipin landscape. researchgate.net

Table 2: Examples of Genetically Engineered Mouse Models in Oxylipin Research

Model TypeGenetic ModificationRelevant Finding (Contextual)Citation
Alox15b Knock-inAltered Alox15bNo concomitant reduction in this compound observed in plasma. researchgate.net

These models are instrumental in establishing causal relationships between specific genes or pathways and the observed effects related to this compound.

Model Organisms for Comparative Biological Studies

Model organisms are crucial for comparative biological studies of this compound, allowing researchers to investigate conserved pathways and species-specific differences in its synthesis, metabolism, and function. The selection of a model organism depends on the specific research question, leveraging the organism's unique biological characteristics and experimental tractability.

Mouse models, particularly those with genetic modifications, have been utilized to study the role of enzymes involved in this compound synthesis, such as lipoxygenases (ALOX). Studies comparing wild-type mice with genetically modified strains, like those with humanized ALOX gene specificities, have provided insights into the production of this compound and other oxylipins. For instance, analysis of colon tissue from Alox15b-knock-in mice, which express a humanized ALOX15B enzyme, showed significantly lower amounts of this compound compared to outbred wild-type controls in the absence of DSS treatment. mdpi.com This suggests differences in oxylipin profiles between genotypes and highlights the utility of such models in dissecting the enzymatic pathways leading to this compound formation.

While research on this compound in other common model organisms like C. elegans, Drosophila melanogaster, or Danio rerio is less extensively documented in the provided search results, these organisms are widely used in comparative biology to study conserved molecular and cellular processes pnas.orgwikipedia.org. Their genetic tractability and well-characterized biology make them potential candidates for future studies investigating fundamental aspects of this compound signaling or metabolism if these processes are conserved. The choice of model organism is guided by the principle of comparative medicine, aiming to replicate physiological and pathological processes relevant to human health mdpi.com.

Comparative studies across different species, while challenging due to biological diversity, can reveal fundamental principles about the role of molecules like this compound asm.orgpnas.orguchicago.edu. For example, investigating this compound metabolism and function in diverse organisms could shed light on the evolutionary conservation of lipid signaling pathways.

Mechanistic Research Design and Interpretation in Model Systems

Mechanistic research designs in model systems aim to elucidate the specific molecular pathways and interactions through which this compound exerts its biological effects. These studies often involve manipulating the model system and analyzing the resulting changes in biochemical markers, gene expression, or physiological responses.

In mouse models, mechanistic studies have focused on the role of enzymes like ALOX in the biosynthesis of this compound from its precursor fatty acids, such as dihomo-γ-linolenic acid (DGLA) mdpi.comnih.gov. By using genetically modified mice with altered ALOX activity, researchers can investigate how changes in this compound levels impact various biological processes. For example, studies comparing oxylipin profiles in wild-type and Alox-humanized mice have demonstrated shifts in the production of different hydroxy fatty acids, including this compound, depending on the expressed enzyme's specificity mdpi.comnih.gov.

Research findings in these models indicate that this compound is involved in inflammatory responses. Studies have suggested that 8S-HETrE can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of colitis and obesity . Mechanistic investigations in macrophages have explored the effects of DGLA and its metabolites, including 15-S-hydroxyeicosatrienoic acid (15-S-HETrE), on processes associated with atherosclerosis, such as monocytic migration and scavenger receptor expression core.ac.uk. While this study specifically mentions 15-S-HETrE, it highlights the use of mechanistic approaches in macrophages, a cell type relevant to inflammatory processes where this compound may also play a role.

Mechanistic studies often involve analyzing tissue concentrations of oxylipins under different experimental conditions. For instance, quantification of oxylipin levels in colon tissue of mice treated with DSS (Dextran sulfate (B86663) sodium), a model for colitis, revealed changes in the concentrations of various hydroxy fatty acids, including this compound mdpi.com.

The interpretation of mechanistic research in model systems requires careful consideration of the model's limitations and the potential for differences compared to human biology mdpi.combund.de. While animal models provide valuable insights into complex in vivo processes, findings need to be interpreted in the context of the specific model used and validated where possible through complementary approaches. In vitro studies using cells or enzymes can complement in vivo findings by allowing for more controlled manipulation of specific pathways mdpi.combiorxiv.org.

Data from studies using model organisms can be presented in tables to summarize key findings, such as the levels of this compound detected in different tissues or under various experimental conditions. Below is an example of how such data might be presented, based on the findings from the search results regarding this compound levels in mouse colon tissue.

Table 1: this compound Levels in Mouse Colon Tissue

GenotypeTreatmentThis compound Level (arbitrary units)NotesSource
Wild-typeUntreatedHighBaseline levels mdpi.com
Alox15b-knock-in (humanized)UntreatedSignificantly LowerCompared to wild-type untreated mdpi.com
Wild-typeDSS TreatedNot specified in detailChanges in oxylipin profile observed mdpi.com
Alox15b-knock-in (humanized)DSS TreatedNot specified in detailChanges in oxylipin profile observed mdpi.com

Note: The values in the "this compound Level" column are illustrative based on the descriptions in the source and would be quantitative in actual research data. This table is intended to be interactive in a suitable rendering environment.

Such data tables, coupled with detailed descriptions of the experimental design and analysis, contribute to a comprehensive understanding of this compound's role as revealed through mechanistic studies in model organisms.

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Receptors and Binding Partners

A critical area of future research involves the identification and characterization of the specific receptors and binding partners through which 8-HETrE exerts its biological effects. While some potential interactions may be hypothesized based on its structure and known lipid mediator pathways, a comprehensive understanding requires dedicated investigation. Identifying these partners is crucial for detailing the downstream signaling events and cellular responses mediated by this compound. Research in this area could utilize techniques such as affinity chromatography coupled with mass spectrometry, protein-lipid overlay assays, and advanced protein-protein interaction studies to pull down and identify proteins that directly interact with this compound. Furthermore, functional assays would be necessary to confirm the biological relevance of these interactions and determine whether they act as true receptors or merely transient binding partners. The discovery of novel receptors or binding proteins would open new avenues for therapeutic intervention by providing specific targets for drug development. Research into other molecules, such as nuclear receptors or GPCRs, highlights the complexity of identifying interacting partners and the need for robust methods to validate these associations mdpi.comnih.govmdpi.complos.org. Platforms for extracellular interactome discovery are also being developed to identify novel functional binding partners for receptors researchgate.net.

Advanced Omics Integration (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

Integrating data from various omics technologies, such as proteomics and metabolomics, holds significant potential for gaining a holistic understanding of how this compound affects biological systems. While individual omics approaches provide valuable insights into specific molecular layers, their integration can reveal complex interactions, pathways, and regulatory mechanisms that are not apparent from single-layer analysis mdpi.combmbreports.orgd-nb.info.

Proteomics: Studying the changes in protein expression and modification profiles in response to this compound exposure can help identify the cellular machinery influenced by the compound. This includes enzymes involved in its metabolism, signaling proteins in its pathways, and structural proteins that may be affected.

Metabolomics: Analyzing the complete set of metabolites in a biological sample can provide a snapshot of the metabolic state and how it is perturbed by this compound. This can reveal altered metabolic pathways, accumulation or depletion of specific metabolites, and potential biomarkers of this compound activity. Lipidomics, a branch of metabolomics focusing on lipids, would be particularly relevant given the nature of this compound mdpi.commdpi.com.

Integrating these datasets through bioinformatics and systems biology approaches can help construct comprehensive networks illustrating the molecular events triggered by this compound, from initial binding to downstream cellular effects. This integrated approach can facilitate the identification of novel pathways and therapeutic targets mdpi.comnih.gov.

Omics Data TypeInformation ProvidedPotential Insights for this compound Research
ProteomicsProtein abundance, modifications, interactionsIdentification of affected enzymes, signaling proteins, and protein complexes
MetabolomicsMetabolite levels, metabolic fluxesIdentification of altered metabolic pathways and potential biomarkers
Integrated OmicsCross-talk between molecular layersElucidation of complex regulatory networks and key pathway nodes affected by this compound

Novel Enzymatic and Synthetic Biology Approaches for this compound Analogs

The development of novel enzymatic and synthetic biology approaches is crucial for generating this compound analogs with modified structures and potentially altered biological properties. This is important for structure-activity relationship studies, identifying more potent or selective compounds, and developing probes for studying this compound pathways.

Enzymatic synthesis can offer advantages in terms of stereoselectivity and regioselectivity compared to traditional chemical synthesis beilstein-journals.orgresearchgate.netnih.govd-nb.info. Future research could focus on identifying or engineering enzymes that can efficiently synthesize this compound or its precursors, as well as enzymes that can perform specific modifications to create novel analogs. Synthetic biology approaches could involve designing and constructing biological systems, such as engineered microorganisms, to produce this compound or its analogs through metabolic engineering beilstein-journals.org. This could provide a sustainable and scalable method for producing these compounds.

Research into the synthesis of analogs of other compounds, such as 8-HETE, has demonstrated the feasibility of modifying the core structure to generate derivatives with altered activity, such as modified activity on nuclear receptors nih.gov.

Development of High-Throughput Screening Assays for Pathway Modulators

Developing high-throughput screening (HTS) assays is essential for efficiently identifying small molecules or other agents that can modulate the biological pathways influenced by this compound. HTS allows for the rapid testing of large libraries of compounds, accelerating the discovery of potential agonists, antagonists, or modulators of this compound signaling.

Future efforts should focus on developing cell-based or biochemical assays that are sensitive, robust, and miniaturized for HTS platforms researchgate.netjove.com. These assays could be designed to measure specific events in this compound pathways, such as receptor binding, downstream signaling activation or inhibition, or changes in relevant gene expression or metabolite levels. Phenotypic screening approaches, which assess the effect of compounds on a cellular phenotype related to this compound activity, could also be valuable sygnaturediscovery.com. The development of HTS-compatible technologies is continuously advancing, enabling more complex biological systems to be screened nih.govplos.org.

Key considerations for developing such assays include identifying appropriate biological readouts, optimizing assay conditions for high-throughput format, and ensuring the assay's relevance to the biological effects of this compound. Successful HTS campaigns would yield a pool of potential modulator compounds that can be further validated and characterized.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 8-HETrE in laboratory settings?

  • Methodological Guidance :

  • Synthesis protocols should follow reproducible steps, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization).
  • Characterization requires spectroscopic data (NMR, IR, MS) and chromatographic purity analysis (HPLC/GC). For novel compounds, elemental analysis or X-ray crystallography may be required to confirm structure .
  • Example Data Table :
ParameterValueInstrumentation
Melting Point120–122°CDifferential Scanning Calorimeter
1H^1H NMR (CDCl3_3)δ 7.2 (s, 1H), 3.8 (t, 2H)400 MHz NMR Spectrometer
Purity (HPLC)≥98%C18 Column, 1.0 mL/min

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Guidance :

  • Design accelerated stability studies with controlled variables (temperature, humidity, light exposure) and monitor degradation via HPLC or LC-MS at fixed intervals.
  • Use Arrhenius equation modeling to predict shelf life .
    • Key Considerations : Document deviations from ICH guidelines and justify alternative protocols if standard conditions are unsuitable .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Guidance :

  • LC-MS/MS is preferred for sensitivity and specificity in complex matrices (e.g., plasma, tissue homogenates).
  • Validate methods per FDA guidelines (linearity, precision, accuracy, LOD/LOQ) and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s mechanism of action across in vitro and in vivo studies?

  • Methodological Guidance :

  • Conduct meta-analysis of existing data to identify confounding variables (e.g., dosage, model organism, assay type).
  • Use orthogonal assays (e.g., CRISPR knockouts, isotopic tracing) to validate hypotheses. For example, if in vitro studies suggest enzyme inhibition but in vivo results conflict, test tissue-specific bioavailability or metabolite interference .
  • Framework for Contradiction Analysis :
StepAction
1Map discrepancies to experimental variables
2Replicate studies under standardized conditions
3Apply statistical tests (ANOVA, Bayesian inference)

Q. What strategies optimize this compound’s experimental design for high-throughput screening (HTS) in drug discovery?

  • Methodological Guidance :

  • Use factorial design to assess critical parameters (e.g., concentration ranges, solvent compatibility with robotic systems).
  • Incorporate positive/negative controls and Z’-factor calculations to validate assay robustness .
  • Example HTS Workflow :
  • Plate Format: 384-well, 10 µL reaction volume.
  • Controls: 0.1% DMSO (negative), reference inhibitor (positive).
  • Data Normalization: Signal-to-background ratio ≥ 3.

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s biological pathways?

  • Methodological Guidance :

  • Integrate untargeted metabolomics (LC-QTOF-MS) with pathway enrichment tools (KEGG, Reactome) to identify perturbed metabolites.
  • Validate findings using siRNA knockdowns or chemical inhibitors of candidate pathways .
  • Data Integration Table :
Omics LayerTechniqueKey Finding
MetabolomicsLC-MS↑ Arachidonic acid metabolites
ProteomicsTMT Labeling↓ COX-2 expression

Methodological Best Practices

  • Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For studies involving animal/human samples, include IRB approval details and justify sample sizes via power analysis .
  • Literature Review : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (synthesis OR pharmacokinetics)") and track citations via Zotero/Mendeley .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.